1-N-(2-aminoethyl)benzene-1,2-diamine 1-N-(2-aminoethyl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 128995-76-6
VCID: VC21198096
InChI: InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2
SMILES: C1=CC=C(C(=C1)N)NCCN
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

1-N-(2-aminoethyl)benzene-1,2-diamine

CAS No.: 128995-76-6

Cat. No.: VC21198096

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-N-(2-aminoethyl)benzene-1,2-diamine - 128995-76-6

Specification

CAS No. 128995-76-6
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 2-N-(2-aminoethyl)benzene-1,2-diamine
Standard InChI InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2
Standard InChI Key AFQWAHPEBNLBGZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)NCCN
Canonical SMILES C1=CC=C(C(=C1)N)NCCN

Introduction

Chemical Structure and Identity

1-N-(2-aminoethyl)benzene-1,2-diamine, registered under CAS number 128995-76-6, is an aromatic polyamine featuring a benzene ring substituted with two primary amino groups and an ethylamine chain. The compound is also known by several synonyms:

  • N-(2-amino-ethyl)-benzene-1,2-diamine

  • 2-N-(2-aminoethyl)benzene-1,2-diamine

  • N-(2-amino-ethyl)-o-phenylenediamine

  • 1,2-Benzenediamine,N1-(2-aminoethyl)

The molecular structure consists of a benzene ring with two amino groups at positions 1 and 2, with an additional 2-aminoethyl group attached to one of these nitrogen atoms, creating a characteristic three-point amino functionality that contributes to its chemical versatility.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 1-N-(2-Aminoethyl)benzene-1,2-diamine

PropertyValue
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.20900 g/mol
Physical StateLiquid
Boiling Point333.4°C at 760 mmHg
Flash Point182.1°C
LogP1.99390
Exact Mass151.11100
PSA64.07000
Vapor Pressure0.000137 mmHg at 25°C
Index of Refraction1.656

Data compiled from multiple chemical databases

The compound exhibits good solubility in polar solvents including water, methanol, and ethanol, which is attributed to the multiple amino groups capable of hydrogen bonding. The relatively high boiling point (333.4°C) indicates significant intermolecular forces, likely due to hydrogen bonding between the amino groups .

Synthesis Methods

The synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine can be achieved through several synthetic routes. One established method involves the selective N-alkylation of benzene-1,2-diamine (o-phenylenediamine) with 2-bromoethylamine or similar alkylating reagents under carefully controlled basic conditions.

The general reaction pathway can be represented as:

  • Reaction of benzene-1,2-diamine with 2-bromoethylamine in the presence of a base

  • Selective mono-alkylation at one of the amino positions

  • Purification through crystallization or chromatographic techniques

Alternative synthetic approaches may involve:

  • Reductive amination of appropriately substituted benzaldehydes

  • Reduction of corresponding nitrile or amide intermediates

  • Selective protection/deprotection strategies to control the regioselectivity of substitution

The synthesis requires careful control of reaction conditions to avoid over-alkylation, which would lead to di- or tri-substituted products. Purification typically involves column chromatography or recrystallization to achieve the desired purity levels.

Chemical Reactivity

The reactivity of 1-N-(2-aminoethyl)benzene-1,2-diamine is dominated by its multiple amino functionalities, enabling it to participate in various chemical transformations:

  • Nucleophilic substitution reactions: The primary amino groups can react with electrophiles such as alkyl halides, acid chlorides, and anhydrides.

  • Condensation reactions: The compound can undergo condensation with aldehydes and ketones to form imines or Schiff bases.

  • Heterocycle formation: The 1,2-diamine portion of the molecule provides an ideal scaffold for constructing various heterocyclic systems, particularly benzimidazoles, through reaction with carboxylic acids, aldehydes, or ortho-esters .

  • Metal coordination: The three amino groups can serve as coordination sites for various metal ions, making the compound potentially useful as a tridentate ligand in coordination chemistry.

  • Oxidation reactions: The compound may undergo oxidative coupling reactions, especially at the 1,2-diamine portion, leading to quinoxaline derivatives under appropriate conditions.

Applications

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly:

  • Benzimidazole derivatives, which form the core of numerous bioactive compounds including antihistamines, anti-inflammatory agents, and antihypertensive drugs

  • N-substituted 2-aminobenzimidazoles with potential therapeutic applications

  • Complex heterocyclic structures used in drug discovery programs

Chemical Synthesis

In organic synthesis, 1-N-(2-aminoethyl)benzene-1,2-diamine functions as:

  • A building block for constructing more complex molecular architectures

  • A precursor for heterocyclic compound libraries

  • A component in multi-step synthesis of specialized chemicals

Materials Science

The compound finds applications in materials science due to its:

  • Utility in the synthesis of dyes and pigments

  • Potential use in polymer chemistry as a cross-linking agent

  • Application in the development of metal-organic frameworks (MOFs)

Analytical Chemistry

The multi-amino functionality makes it suitable for:

  • Development of chemosensors for metal ion detection

  • Preparation of stationary phases for chromatography

  • Chelating agent for metal ion extraction and analysis

Precautionary MeasureRecommendation
Personal Protective EquipmentGloves, eye protection, face shields
Respiratory ProtectionType ABEK respirator filter (EN14387)
Storage ConditionsStore in a cool, dry place away from oxidizing agents
Incompatible MaterialsStrong oxidizing agents
First Aid (Skin Contact)Immediately flush skin with running water for 15 minutes
First Aid (Eye Contact)Flush eyes with water for 15 minutes, seek medical attention

Data compiled from safety data sheets

Recent Research Developments

Recent scientific investigations involving 1-N-(2-aminoethyl)benzene-1,2-diamine have focused on several areas:

Heterocyclic Chemistry

Research has explored the use of this compound in the synthesis of N-substituted 2-aminobenzimidazoles through visible light-mediated photocatalyst-free methods. These approaches demonstrate the potential for more environmentally friendly synthetic routes to complex heterocycles with yields up to 92% .

Coordination Chemistry

Studies have investigated the chelating properties of this triamine compound with various metal ions, potentially leading to applications in catalysis, metal extraction, and development of functional materials with specific properties.

Synthetic Methodology

Chemists have developed selective synthesis methods for N-arylbenzene-1,2-diamines or related compounds, which could be applied to functionalize 1-N-(2-aminoethyl)benzene-1,2-diamine further, expanding its utility in organic synthesis .

Future Perspectives

The versatile nature of 1-N-(2-aminoethyl)benzene-1,2-diamine suggests several promising directions for future research:

  • Development of more efficient and selective synthetic routes to access this compound and its derivatives

  • Exploration of its potential in asymmetric catalysis, particularly when incorporated into chiral ligand systems

  • Investigation of biological activities of its derivatives, especially in the context of benzimidazole-based drug candidates

  • Application in materials science, particularly in the development of sensors, electroactive materials, and functional polymers

  • Utilization in green chemistry approaches, particularly in the context of metal-free catalysis and sustainable synthesis methods

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